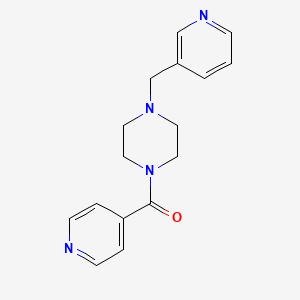![molecular formula C19H23N3O4S B5719102 N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, CYM-5442 has been found to have a wide range of other biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting Hsp90, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may disrupt multiple signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has also been found to have neuroprotective effects, potentially through its ability to inhibit the activity of Hsp90.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide for lab experiments is its specificity for Hsp90. This compound has been found to have minimal effects on other chaperone proteins, which can be important for maintaining cellular homeostasis. However, one limitation of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, particularly with respect to its effects on Hsp90 and other signaling pathways. Finally, the development of more potent analogs of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may improve its efficacy and expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-nitro-5-chlorobenzoic acid. This intermediate is then reduced to N-cyclohexyl-2-amino-5-chlorobenzoic acid using palladium on carbon as a catalyst. The next step involves the reaction of this intermediate with 3-pyridinesulfonamide to form N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h5,8-14,22H,2-4,6-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRDDHCAXPJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)